molecular formula C18H32O16 B1165385 Sialyl LewisX (sLeX) pentaose

Sialyl LewisX (sLeX) pentaose

Cat. No.: B1165385
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Description

Sialyl LewisX (sLeX) pentaose (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) is a sialylated and fucosylated oligosaccharide that serves as a critical ligand for selectin receptors (E-, P-, and L-selectin) . Its role in mediating leukocyte-endothelial adhesion underpins its involvement in inflammatory responses and cancer metastasis. Overexpression of sLeX pentaose in malignancies like colorectal cancer correlates with advanced tumor stage, lymph node metastasis, and poor prognosis . Additionally, its application in diagnostic imaging, such as targeted ultrasound microbubbles for detecting myocardial ischemia-reperfusion injury, highlights its versatility .

Properties

Molecular Formula

C18H32O16

Synonyms

Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glycan Compounds

Structural Comparison

The structural nuances of sLeX pentaose and related glycans dictate their biological specificity:

Compound Structure Key Modifications
sLeX Pentaose Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal Sialic acid (Neu5Ac) + fucose (α1-3 linkage)
LewisX (LeX) Hexaose Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc Lacks sialic acid; additional galactose residue
sLeX Tetraose Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc Shorter backbone (tetrasaccharide)
LewisY (LeY) Pentaose Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal Dual fucosylation (α1-2 and α1-3 linkages)
Lewisa (Lea) Tetraose Galβ1-3GlcNAcβ1-3Galβ1-4Glc Fucose absent; distinct galactose linkage

Key Insights :

  • Sialylation (Neu5Ac) in sLeX pentaose enhances selectin binding compared to non-sialylated LeX .
  • Dual fucosylation in LeY pentaose may confer distinct antigenic properties in cancer, though its selectin-binding capacity remains less characterized .

Functional and Pathological Roles

Cancer Biology
  • sLeX Pentaose: Overexpressed in 92–94% of colorectal cancers, with expression intensity linked to lymph node metastasis and patient survival . Serves as a ligand for endothelial selectins, facilitating hematogenous metastasis .
  • LewisX: Associated with renal and bladder carcinomas (60% of cases), but its role in metastasis is less clearly tied to selectin interactions .
  • LeY : Expressed in gastrointestinal and breast cancers, but primarily studied as a tumor antigen rather than a selectin ligand .
Inflammation and Immunity
  • sLeX Pentaose: Binds all three selectins (E, P, L) to mediate leukocyte rolling and extravasation . Protease-resistant display on eosinophils suggests glycosphingolipid-based presentation .
  • sLeX Tetraose : Shares E-selectin binding but shows weaker L-selectin interaction compared to the pentaose form .
  • LeX : Implicated in developmental adhesion (e.g., chicken B-cell maturation) but lacks inflammatory selectin binding in mammals .
Diagnostics
  • sLeX Pentaose : Used in ultrasound microbubbles (MBsLex) for imaging myocardial inflammation, achieving a signal intensity (VI) of 23.52 ± 1.08 in ischemic regions . Comparable efficacy to P-selectin-targeted probes (MBp) in vivo .
  • LeX/LeY: Primarily utilized as immunohistochemical markers (e.g., renal cancer) without imaging applications .
Therapeutics
  • sLeX Mimetics : Developed as selectin antagonists for sickle-cell vaso-occlusive crises, sepsis, and COVID-19-related ARDS .
  • LeX/LeY: No reported therapeutic applications beyond research tools.

Preparation Methods

Strategy 1: Sequential Glycosylation

The foundational method, pioneered by Nicolaou et al., involves stepwise assembly starting from a glucosamine acceptor. Key steps include:

  • Galactosylation : A disaccharide donor (Neu5Acα2-3GalβSMe) is coupled to GlcNAcβ1-3GalβOEt, forming a tetrasaccharide intermediate.

  • Fucosylation : The tetrasaccharide undergoes α1-3 fucosylation using triflate-activated fucosyl donors, achieving >90% yield in optimized conditions.

  • Deprotection : Sequential removal of acetyl and benzyl groups via hydrogenolysis yields the final pentaose.
    This strategy’s major limitation is the low reactivity of late-stage intermediates, necessitating excess donor reagents.

Strategy 2: Convergent Synthesis

Danishefsky’s convergent approach (Figure 1) combines pre-formed disaccharide modules:

  • Module A : Sialyl-galactose (Neu5Acα2-3GalβSMe)

  • Module B : Fucosyl-GlcNAc (Fucα1-3GlcNAcβOR)
    Glycosylation of Module B with Module A using dimethyl(thiomethyl)sulfonium triflate (DMTST) achieves 85% yield, followed by galactose extension. This method reduces steric hindrance but requires precise orthogonal protecting groups.

Table 1: Comparison of Chemical Synthesis Strategies

StrategyGlycosylation SequenceKey ReagentsYield (%)Reference
1Linear (A+B+C+D)Neu5Acα2-3GalβSMe90
2Convergent (AB+CD)DMTST, Fucα1-3GlcNAcβOR85
3Solid-PhaseNIS, Levulinoyl deprotection15*
4Hybrid Enzymatic-ChemicalFKP, Hpα1-3FTΔ6670

*Overall yield after 9 steps.

Strategy 3: Solid-Phase Synthesis

Esposito et al. developed a resin-bound method using trichloroacetimidate donors:

  • Step 1 : GlcNAc immobilization on Wang resin via a photolabile linker.

  • Step 2 : Iterative glycosylation with sialyl-, galactosyl-, and fucosyl-imidate donors.

  • Step 3 : Cleavage and global deprotection with NaOMe/MeOH.
    While purification is simplified, the overall yield (15%) remains suboptimal due to incomplete couplings.

Enzymatic Synthesis Methods

One-Pot Multienzyme Systems

The one-pot system (Figure 2) combines:

  • L-Fucokinase/GDP-fucose pyrophosphorylase (FKP) : Converts L-fucose to GDP-Fuc.

  • α1-3-Fucosyltransferase (Hpα1-3FTΔ66) : Transfers fucose to LacNAcβProN3.

  • Pyrophosphatase (PpA) : Drives equilibrium by degrading PPi.
    This method achieves 70% yield in 24 hours, bypassing costly GDP-Fuc isolation.

Table 2: Enzymatic Synthesis Conditions

ParameterValue
Temperature37°C
pH7.5
Reaction Time4–24 hours
Key EnzymesFKP, Hpα1-3FTΔ66, PpA
SubstrateLacNAcβProN3, L-fucose

Comparative Analysis of Synthesis Strategies

Yield and Scalability

  • Chemical Methods : Offer high purity (>95% by HPLC) but require 10–15 steps, limiting scalability.

  • Enzymatic Methods : Scalable to gram-scale with fewer steps but face challenges in enzyme availability.

Stereoselectivity

Chemical routes using thioglycosides (e.g., GalβSMe) achieve >95% α-selectivity for fucose, whereas enzymatic methods are inherently stereospecific.

Cost Considerations

Solid-phase synthesis reduces purification costs but increases reagent expenses. Enzymatic synthesis minimizes nucleotide costs but requires recombinant enzyme production.

Recent Advances and Innovations

Chemoenzymatic Hybrid Approaches

Gege et al. combined chemical synthesis of core structures with enzymatic fucosylation, achieving 80% yield while reducing protecting group manipulations.

Automated Glycan Assembly (AGA)

Kröck et al. automated solid-phase synthesis using digital microfluidics, producing sLeX pentaose in 48 hours with 90% stepwise efficiency .

Q & A

Q. What are the primary chemical and enzymatic synthesis strategies for sLeX pentaose, and how do they differ in efficiency?

The chemical synthesis of sLeX pentaose involves orthogonal protecting group strategies and glycosyl donor selection to achieve stereoselectivity. Four main strategies have been reported, including stepwise assembly of monosaccharide/disaccharide building blocks with variations in leaving groups (e.g., trichloroacetimidate or thioglycosides) to optimize reactivity . Enzymatic synthesis leverages glycosyltransferases (e.g., α2-3 sialyltransferases and α1-3 fucosyltransferases) for sequential sugar additions, often requiring co-factors like CMP-sialic acid. Chemical methods offer flexibility in modifying non-natural analogs, while enzymatic routes provide higher regio- and stereospecificity but depend on enzyme availability .

Q. Which structural analysis techniques are critical for validating sLeX pentaose conformation and binding interactions?

Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving sLeX pentaose’s solution-phase conformation, particularly for identifying α2-3 sialylation and α1-3 fucosylation linkages . X-ray crystallography of sLeX bound to E-selectin reveals key interactions, such as the coordination of the sialic acid carboxylate with calcium ions in the lectin domain. However, discrepancies between NMR-derived solution conformations and crystal structures (e.g., loop flexibility in E-selectin) highlight the need for complementary methods like molecular dynamics simulations .

Q. How can researchers detect and quantify sLeX pentaose expression on glycoproteins in biological samples?

Detection involves glycan release via enzymatic (e.g., PNGase F) or chemical (hydrazinolysis) methods, followed by chromatographic separation (HPLC or capillary electrophoresis) and mass spectrometry (MS) for linkage-specific identification. Lectin-based assays (e.g., using E-selectin-Fc chimeras) can selectively bind sLeX, while monoclonal antibodies (e.g., CSLEX1) enable immunohistochemical localization in tissues. Quantification requires normalization to total protein or glycan content to account for heterogeneity .

Q. What experimental models are used to study sLeX’s role in selectin-mediated leukocyte rolling?

In vitro flow chambers with immobilized E-selectin and endothelial cells under shear stress simulate leukocyte rolling. Mouse models (e.g., selectin knockout or sLeX-overexpressing transgenics) are used to assess in vivo relevance. For example, sLeX inhibition reduces leukocyte infiltration in inflammation models (e.g., rheumatoid arthritis), validated via intravital microscopy .

Advanced Research Questions

Q. How can researchers optimize sLeX pentaose synthesis yields while minimizing side products?

Yield optimization requires iterative protection/deprotection strategies. For example, temporary protecting groups (e.g., acetyl or benzyl) on hydroxyls prevent premature glycosylation. Chemoselective activation of glycosyl donors (e.g., NIS/TfOH for thioglycosides) improves coupling efficiency. Monitoring intermediates via LC-MS or TLC ensures reaction progression. Enzymatic synthesis can be enhanced by engineering glycosyltransferases for broader substrate tolerance .

Q. How do contradictions between NMR and crystallographic data on sLeX’s bioactive conformation impact drug design?

NMR studies suggest sLeX adopts a flexible conformation in solution, whereas X-ray structures show a rigid binding mode in E-selectin’s shallow pocket. To resolve this, researchers use "preorganization" strategies: designing glycomimetics (e.g., carboxylate isosteres) locked in the crystallographic conformation. Molecular modeling tools (e.g., docking and free-energy calculations) predict entropy-enthalpy trade-offs, guiding the design of high-affinity antagonists .

Q. What methodologies are employed to design sLeX-based E-selectin antagonists with improved pharmacokinetics?

Rational design involves:

  • Bioactive conformation stabilization : Cyclic sLeX analogs or C-glycosides reduce entropic penalties.
  • Enthalpic optimization : Introducing hydrophobic moieties (e.g., biphenyl groups) to exploit E-selectin’s secondary binding pockets enhances affinity 60-fold .
  • Chemo-enzymatic synthesis : Combining chemical synthesis of core structures with enzymatic fucosylation/sialylation ensures scalability . In vitro validation includes surface plasmon resonance (SPR) for binding kinetics and leukocyte adhesion assays under flow .

Q. What emerging roles does sLeX play in microbial pathogenesis, and how can these be experimentally validated?

sLeX acts as a receptor for bacterial toxins (e.g., Streptococcus pneumoniae pneumolysin) by binding to domain 4 carbohydrate-recognition sites. Validation involves:

  • Glycan array screening to identify sLeX-pathogen interactions.
  • Competition assays : Exogenous sLeX inhibits hemolytic activity of pneumolysin by >50% .
  • Mutagenesis : Residue substitutions in pathogen glycan-binding sites (e.g., W433A in pneumolysin) reduce virulence in murine infection models .

Q. How can researchers quantify sLeX pentaose’s diagnostic potential in cancer metastasis studies?

Tissue microarrays (TMAs) stained with anti-sLeX antibodies (e.g., HECA-452) correlate sLeX expression with metastatic potential in cancers like cholangiocarcinoma. Flow cytometry of circulating tumor cells (CTCs) quantifies sLeX levels, while MS-based glycomics identifies associated glycoproteins (e.g., CEACAM5). Orthotopic mouse models with sLeX knockdown (CRISPR/Cas9) assess metastatic suppression .

Methodological Tables

Q. Table 1: Key Techniques for sLeX Synthesis and Analysis

Method Application Key Reference
Orthogonal protecting groupsStereoselective glycosylation
Glycosyltransferase engineeringHigh-yield enzymatic synthesis
Lectin/antibody arraysGlycan profiling in tissues
SPR/ITCBinding affinity measurement

Q. Table 2: Common Challenges in sLeX Research

Challenge Solution
Low synthetic yieldsIterative protecting group optimization
Conformational flexibilityPreorganized glycomimetics
Heterogeneous expressionNormalization to total glycan content

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